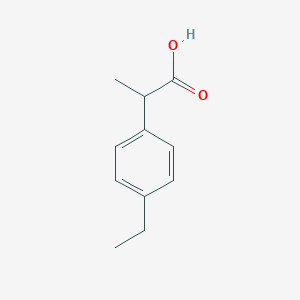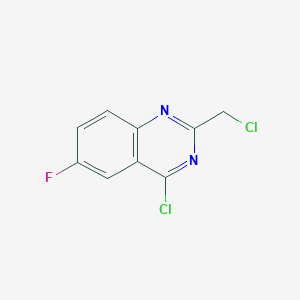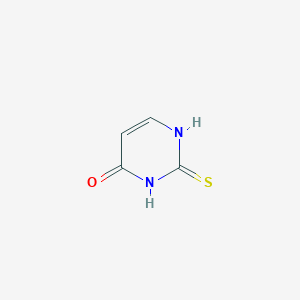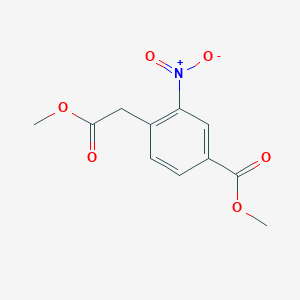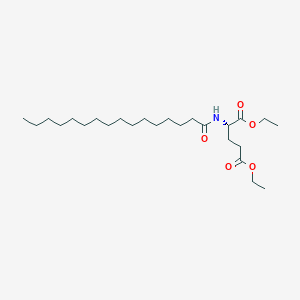
Diethyl N-palmitoylglutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-palmitoylglutamate, also known as palmitoyl glutamate, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of glutamic acid and palmitic acid, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of diethyl N-Diethyl N-palmitoylglutamateglutamate is not yet fully understood. However, it is believed to work by activating certain signaling pathways that are involved in collagen synthesis and skin cell proliferation. It has also been shown to inhibit the activity of enzymes that break down collagen, thereby promoting its synthesis.
Biochemical and Physiological Effects:
Diethyl N-Diethyl N-palmitoylglutamateglutamate has been found to have various biochemical and physiological effects. It has been shown to stimulate collagen synthesis, improve skin hydration, and reduce the appearance of wrinkles. In addition, it has been found to have anti-inflammatory effects and can protect the skin from UV-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diethyl N-Diethyl N-palmitoylglutamateglutamate is its ability to stimulate collagen synthesis, which makes it a promising candidate for anti-aging research. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions that could be explored with regards to diethyl N-Diethyl N-palmitoylglutamateglutamate. One potential area of research is the development of new formulations that can enhance its bioavailability and efficacy. Another area of research is the investigation of its potential applications in wound healing and tissue regeneration. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of diethyl N-Diethyl N-palmitoylglutamateglutamate can be achieved through the reaction between palmitic acid and glutamic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and carried out in the presence of a solvent such as dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Diethyl N-Diethyl N-palmitoylglutamateglutamate has been extensively studied for its potential applications in various scientific fields. In the field of dermatology, it has been found to exhibit anti-aging properties by stimulating collagen synthesis and reducing the appearance of wrinkles. In addition, it has been shown to have anti-inflammatory effects and can improve skin hydration.
Propiedades
Número CAS |
127478-74-4 |
|---|---|
Fórmula molecular |
C25H47NO5 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
diethyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C25H47NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)26-22(25(29)31-6-3)20-21-24(28)30-5-2/h22H,4-21H2,1-3H3,(H,26,27)/t22-/m0/s1 |
Clave InChI |
PKYNCDQAFVITPJ-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC)C(=O)OCC |
Otros números CAS |
127478-74-4 |
Sinónimos |
DEEPGt diethyl N-palmitoylglutamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



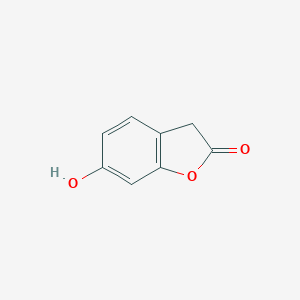
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
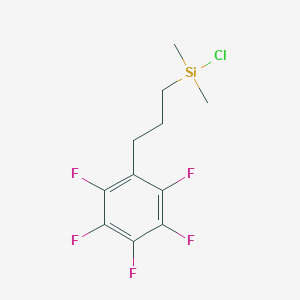
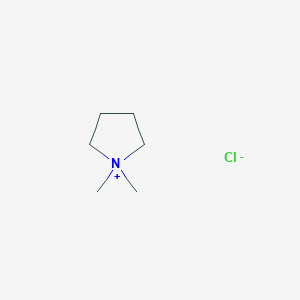
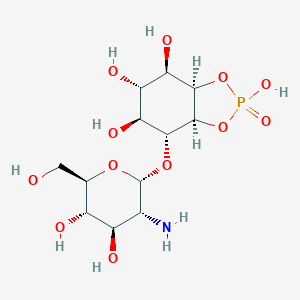
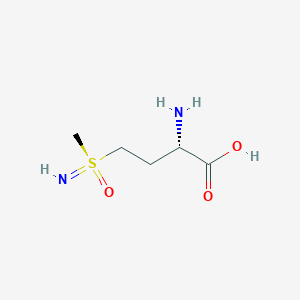
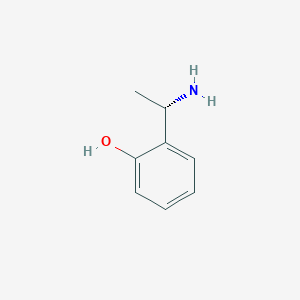
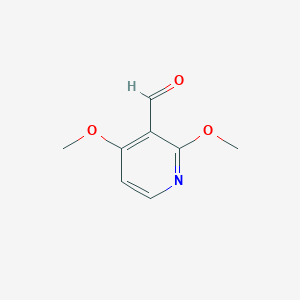
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)
![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
